![molecular formula C11H12N2O B2876928 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 315707-22-3](/img/structure/B2876928.png)
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound with the empirical formula C11H14N2O . It’s a solid substance .
Synthesis Analysis
There are methods for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are structurally similar to the compound . These methods involve the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone and its derivatives are often involved in the synthesis of complex organic compounds. For instance, related compounds have been synthesized and analyzed for their structural properties, such as the arrangement of molecules in solid state and the dihedral angles between different ring systems (Bisseyou et al., 2007).
Antimicrobial Properties
A notable area of application for these compounds is in the field of antimicrobial research. Various derivatives have been synthesized and tested for their effectiveness against a range of bacteria and fungi. Some derivatives have shown potency comparable to or greater than commercial drugs against certain strains, indicating their potential as antimicrobial agents (Desai et al., 2012).
Antituberculosis Activity
The fight against tuberculosis (TB) has also seen the application of these compounds. A set of derivatives was synthesized and evaluated for their in vitro activity against various TB strains, including multi- and extensive drug-resistant strains. Some compounds demonstrated remarkable selectivity and potency, indicating their potential as anti-TB agents (Moraski et al., 2011).
Cancer Research
These compounds have also found use in cancer research, particularly in the design of new drugs. For instance, certain derivatives have been designed as inhibitors of STAT3 phosphorylation in human breast cancer cells, showing potential as a new approach in cancer treatment (Ravish et al., 2023).
Propiedades
IUPAC Name |
1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-4-5-13-10(6-7)12-8(2)11(13)9(3)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHEKVRQQCXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
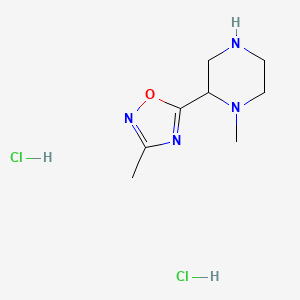


![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
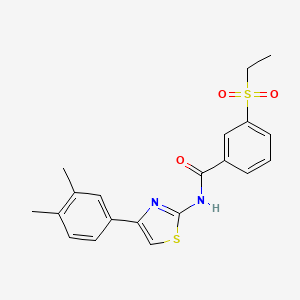
![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
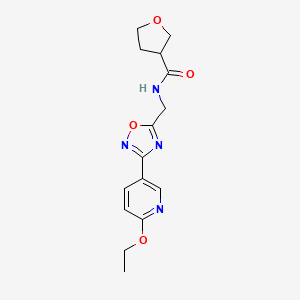
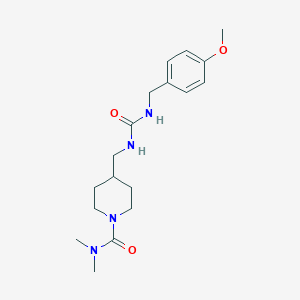
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)

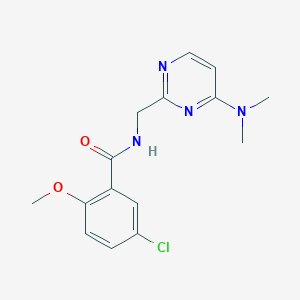
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)
